
2-bromo-N-(prop-2-yn-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(prop-2-yn-1-yl)propanamide is a chemical compound with the molecular formula C₆H₈BrNO. It is a brominated amide that features a prop-2-yn-1-yl group, making it a versatile intermediate in organic synthesis . This compound is often used in research and development due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(prop-2-yn-1-yl)propanamide typically involves the bromination of N-(prop-2-yn-1-yl)propanamide. One common method includes the reaction of N-(prop-2-yn-1-yl)propanamide with bromine in an inert solvent such as dichloromethane at low temperatures . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(prop-2-yn-1-yl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The prop-2-yn-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in the presence of bases like triethylamine (TEA) or potassium carbonate (K₂CO₃).
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted amides.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Coupling Reactions: Products include various alkynes and arylated compounds.
Scientific Research Applications
2-Bromo-N-(prop-2-yn-1-yl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-N-(prop-2-yn-1-yl)propanamide involves its reactivity as a brominated amide. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and functional groups . The prop-2-yn-1-yl group can also participate in various reactions, such as oxidation and coupling, to form diverse products . These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(prop-2-yn-1-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-Bromo-N-(prop-2-yn-1-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
2-Bromo-N-(prop-2-yn-1-yl)propanamide is unique due to its specific combination of a brominated amide and a prop-2-yn-1-yl group. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C6H8BrNO |
|---|---|
Molecular Weight |
190.04 g/mol |
IUPAC Name |
2-bromo-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C6H8BrNO/c1-3-4-8-6(9)5(2)7/h1,5H,4H2,2H3,(H,8,9) |
InChI Key |
QGEJHGCZJSCQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC#C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)
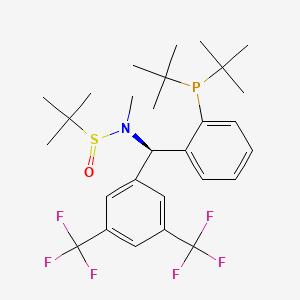
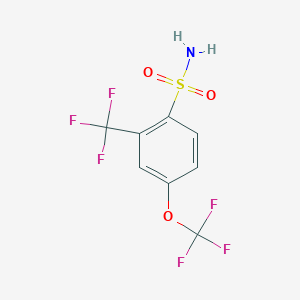
![Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)
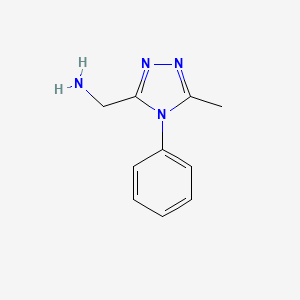
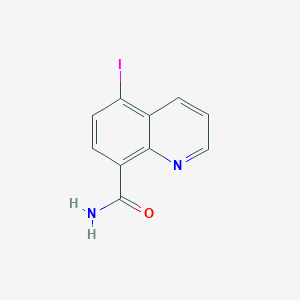
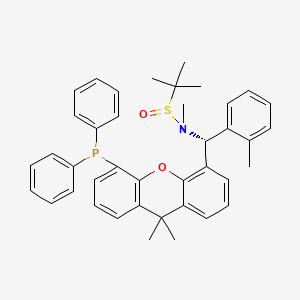
![Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13646408.png)
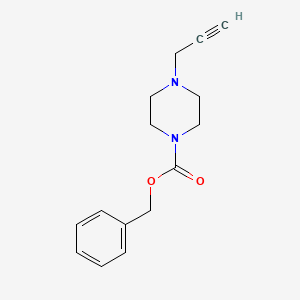
![4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide](/img/structure/B13646424.png)
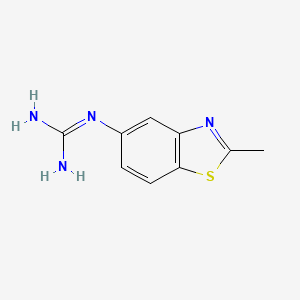
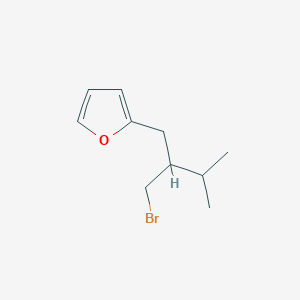
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)

